GW837016X

Human African Trypanosomiasis In Vivo Efficacy Oral Bioavailability

Researchers face a gap: oncology-targeted kinase inhibitors lack antiparasitic efficacy, while standard HAT drugs (suramin, pentamidine) lack oral bioavailability and kinase engagement. GW837016X solves this uniquely. • Dual mechanism: Covalent ErbB-2 inhibition + T. brucei mitosis/cytokinesis disruption (EC50 sub-micromolar). • 5.4-fold more potent than lapatinib against T. brucei; 50% life extension in mouse HAT model. • >98% purity, fully characterized (NMR/HPLC/GC). Ideal for SAR optimization, resistance studies, and chemical biology probes.

Molecular Formula C25H20ClFN4OS
Molecular Weight 479.0 g/mol
Cat. No. B15604751
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGW837016X
Molecular FormulaC25H20ClFN4OS
Molecular Weight479.0 g/mol
Structural Identifiers
InChIInChI=1S/C25H20ClFN4OS/c26-21-12-19(7-9-23(21)32-14-16-3-1-4-17(27)11-16)31-25-24-22(29-15-30-25)13-20(33-24)8-6-18-5-2-10-28-18/h1,3-4,7,9,11-13,15,18,28H,2,5,10,14H2,(H,29,30,31)/t18-/m0/s1
InChIKeyFNYHTKUCTLSINN-SFHVURJKSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

GW837016X (NEU-391) Procurement Guide


GW837016X (also designated NEU-391, CAS 833473-68-0) is an alkynyl-substituted thieno[3,2-d]pyrimidine derivative that functions both as an orally active ErbB-2 (HER2) kinase covalent inhibitor and as a potent antitrypanosome agent [1]. The compound exhibits a molecular weight of 478.97 with formula C25H20ClFN4OS and is commercially available at ≥98% purity with batch-specific QC documentation including NMR and HPLC . GW837016X was identified through a medicinal chemistry campaign optimizing chemotypes with demonstrated efficacy against protozoan parasites, serving as a lead compound for human African trypanosomiasis (HAT) drug development [1].

GW837016X Substitution Risks


Although GW837016X belongs to the alkynylthieno[3,2-d]pyrimidine chemotype, empirical structure-activity relationship (SAR) data demonstrate that minor structural modifications within this scaffold produce substantial divergence in antiparasitic potency, target selectivity, and in vivo efficacy [1]. Within the same published series, comparator compounds bearing different substituents at the R-position exhibit T. brucei EC50 values ranging from 0.084 µM to 2.2 µM—a greater than 26-fold potency differential—while certain analogs show >15 µM activity, indicating practical loss of antiparasitic utility [2]. Furthermore, the ErbB-2 covalent inhibitory activity is not a conserved class property across all thienopyrimidine derivatives; substitution patterns directly govern kinase binding mode and residence time [1]. Generic substitution without consideration of these quantitative differentials risks experimental irreproducibility and wasted procurement resources.

GW837016X Differentiation Data


Antiparasitic Potency vs. Lapatinib

In a mouse model of human African trypanosomiasis (HAT), GW837016X (compound 3) extended the life of treated mice by 50% compared to untreated control animals, establishing oral in vivo efficacy [1]. This survival extension provides a benchmark for evaluating the translational potential of subsequent analogs in the same chemotype series. While comparator compounds were not simultaneously evaluated in identical survival assays in the same study, this quantitative in vivo outcome distinguishes GW837016X from analogs with weaker in vitro potency or poor pharmacokinetic properties that would not achieve comparable survival benefit.

Human African Trypanosomiasis In Vivo Efficacy Oral Bioavailability

Oral In Vivo Efficacy in HAT Mouse Model

GW837016X (designated as 59a) exhibits a T. brucei brucei EC50 of 0.26 µM, which represents a 4.2-fold improvement in potency compared to structural analog 59b (EC50 = 1.1 ± 0.0 µM) when tested under identical assay conditions [1]. This direct head-to-head comparison within the same experimental study and the same thienopyrimidine scaffold demonstrates that specific substitution patterns—not merely the core chemotype—determine antiparasitic activity. The 0.84 µM absolute difference in EC50 translates to a therapeutically meaningful potency advantage for hit-to-lead optimization campaigns.

Trypanosoma brucei Antiparasitic EC50

Mammalian Cell Cytotoxicity Margin

GW837016X was optimized from the anilinoquinazoline drug lapatinib scaffold as part of a medicinal chemistry campaign to develop antitrypanosome leads [1]. While lapatinib acts as a reversible EGFR/ErbB-2 dual tyrosine kinase inhibitor, GW837016X is characterized as an ErbB-2 kinase covalent inhibitor, which confers distinct binding kinetics and potentially prolonged target residence time . The conversion from a reversible quinazoline scaffold (lapatinib) to a covalent thieno[3,2-d]pyrimidine scaffold (GW837016X) represents a deliberate structural evolution to optimize both kinase inhibition and antiparasitic activity simultaneously.

ErbB-2 Covalent Inhibitor Kinase

Covalent vs. Reversible ErbB-2 Inhibition

At the cellular level, GW837016X inhibits both mitosis and cytokinesis in T. brucei, representing a dual mechanism of action distinct from antiparasitic agents that target only a single cell division process [1]. This cellular phenotype was specifically characterized for GW837016X in the primary research publication and serves as a functional benchmark for the alkynylthieno[3,2-d]pyrimidine chemotype. While quantitative comparative data for other compounds targeting both processes simultaneously is not available in the same study, the dual inhibition phenotype provides a distinct mechanistic signature that differentiates GW837016X from antiparasitic agents with narrower cellular targets.

Mitosis Cytokinesis Trypanosoma brucei

GW837016X Application Scenarios


Lead Optimization for Oral HAT Therapeutics

GW837016X serves as an advanced hit compound for HAT drug discovery programs, with validated oral in vivo efficacy demonstrated by a 50% life extension in a mouse model of T. brucei infection [1]. Its 0.26 µM T. brucei EC50 establishes a potency benchmark against which newly synthesized analogs can be quantitatively compared in the same assay system [2]. Researchers can utilize GW837016X as a positive control and as a scaffold for further SAR exploration aimed at improving potency beyond 0.26 µM while maintaining or enhancing the 50% survival extension benchmark.

Dual-Activity Chemical Probe for Kinase-Parasite Biology

GW837016X is specifically suited for cellular mechanism studies focused on simultaneous disruption of mitosis and cytokinesis in bloodstream T. brucei [1]. The compound's dual cellular phenotype provides a defined experimental tool for investigating the interplay between these two cell division processes in kinetoplastid parasites. This application leverages the unique mechanistic signature of GW837016X to probe questions inaccessible with single-mechanism inhibitors, supporting studies on cell cycle regulation and potential resistance pathways in T. brucei.

Kinase Selectivity Panel Profiling and Resistance Studies

For kinase researchers investigating the functional consequences of covalent versus reversible ErbB-2 inhibition, GW837016X provides a chemically distinct covalent inhibitor scaffold derived from lapatinib optimization [1]. The irreversible binding mechanism of GW837016X may confer extended target residence time relative to reversible inhibitors like lapatinib, making it suitable for experiments requiring sustained ErbB-2 pathway suppression. Comparative studies between GW837016X and lapatinib can elucidate how covalent binding affects downstream signaling duration and cellular response kinetics .

Reference Standard for Thienopyrimidine Analytical Method Development

GW837016X has been evaluated against multiple protozoan parasites including T. brucei, T. cruzi, Leishmania major, and Plasmodium falciparum, establishing a cross-parasite activity profile for the alkynylthieno[3,2-d]pyrimidine chemotype [1]. This broad profiling enables researchers to use GW837016X as a reference compound when screening related scaffolds against parasitic disease panels. The T. brucei EC50 of 0.26 µM provides a quantitative comparator for assessing selectivity indices when compounds are tested across multiple parasite species and mammalian cell lines [2].

Technical Documentation Hub

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